N-cyclopentyl-2-methyl-3-nitrobenzamide
Description
N-cyclopentyl-2-methyl-3-nitrobenzamide is a benzamide derivative featuring a 2-methyl group and a 3-nitro substituent on the benzene ring, with a cyclopentyl group attached to the amide nitrogen. The cyclopentyl group introduces steric bulk, which may influence solubility and reactivity, while the nitro group at the meta position (C3) and methyl at the ortho position (C2) contribute to electronic effects and regioselectivity in reactions. Such compounds are often utilized as intermediates in organic synthesis, particularly for pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
N-cyclopentyl-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-11(7-4-8-12(9)15(17)18)13(16)14-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLBIGAGXPAXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-3-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the cyclopentyl and methyl groups. One common method involves the nitration of 2-methylbenzamide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position. The resulting 2-methyl-3-nitrobenzamide is then subjected to a Friedel-Crafts acylation reaction with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Reduction: N-cyclopentyl-2-methyl-3-aminobenzamide.
Substitution: N-cyclopentyl-2-methyl-3-aminobenzamide derivatives.
Oxidation: N-cyclopentyl-2-carboxy-3-nitrobenzamide.
Scientific Research Applications
N-cyclopentyl-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various functionalized benzamides and related compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide core can engage in hydrogen bonding and hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
N-Substituent Diversity: The cyclopentyl group in the target compound offers steric bulk compared to isopropyl () or hydroxy-dimethylethyl (). This bulk may hinder certain reactions (e.g., nucleophilic substitution) but enhance stability in catalytic processes.
Nitro and Methyl Positioning :
- Nitro at C3 (meta) in the target compound vs. C2 (ortho) in and C4 (para) in alters resonance effects. Meta-nitro groups are less electron-withdrawing than para but may favor specific electrophilic substitution pathways.
- The methyl group at C2 (ortho) in the target compound may sterically hinder reactions at adjacent positions, unlike the C3-methyl in .
Functional Applications: ’s compound serves as a directing group in metal-catalyzed C–H activation due to its N,O-bidentate structure. The target compound lacks an oxygen donor, limiting its utility in such reactions.
Research Findings and Implications
- Steric vs. Electronic Effects : The cyclopentyl group’s steric bulk may reduce solubility in polar solvents compared to smaller substituents (e.g., isopropyl) but enhance lipophilicity, making it suitable for membrane-penetrating agrochemicals.
- Intermediate Utility : Like ’s compound, the target could serve as a precursor for functionalized benzamides, such as urea derivatives or heterocyclic frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
